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Sodium methanesulfonicacid Documentation Hub

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  • Product: Sodium methanesulfonicacid
  • CAS: 2386-57-4

Core Science & Biosynthesis

Foundational

Sodium methanesulfonate pKa and buffer capacity range

Technical Guide: Sodium Methanesulfonate – Physicochemical Profile, Buffer Capacity Limitations, and Analytical Applications [1] Executive Summary: The "Buffer" Paradox Core Insight: Sodium Methanesulfonate (SMS) is freq...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Sodium Methanesulfonate – Physicochemical Profile, Buffer Capacity Limitations, and Analytical Applications [1]

Executive Summary: The "Buffer" Paradox

Core Insight: Sodium Methanesulfonate (SMS) is frequently misunderstood in laboratory contexts due to nomenclature similarities with MES (2-(N-morpholino)ethanesulfonic acid), a standard "Good's Buffer."[1]

The Physicochemical Reality:

  • Sodium Methanesulfonate is the salt of a strong acid (Methanesulfonic acid, pKa

    
     -1.[1]9) and a strong base (Sodium Hydroxide).[1]
    
  • Buffer Capacity: It possesses negligible pH buffering capacity in the physiological or pharmaceutical range (pH 2.0 – 10.0).[1]

  • Primary Utility: It functions as a chaotropic agent , ion-pairing reagent , and supporting electrolyte in HPLC and drug formulation, not as a pH stabilizer.[1]

This guide delineates the precise thermodynamic profile of SMS, corrects the common confusion with MES, and details its actual utility in high-performance liquid chromatography (HPLC) and API salt selection.[1]

Thermodynamic Profile & pKa Analysis

To understand the buffer limitations of Sodium Methanesulfonate, we must analyze the dissociation constants of its conjugate acid.

Dissociation Constants (pKa)
CompoundStructurepKa (25°C)Useful Buffer RangeClassification
Methanesulfonic Acid (MSA)

-1.9 (approx)pH < 0.5Strong Acid
MES (Free Acid)

6.15 pH 5.5 – 6.7Weak Acid (Good's Buffer)
Sodium Methanesulfonate

N/A (Salt)None (in aq.[1] pH 2-12)Strong Electrolyte

Mechanistic Explanation: Buffering occurs when a weak acid and its conjugate base are present in equilibrium.[1]

  • MSA Dissociation:

    
    
    
    • Because the pKa is ~ -1.9, this reaction is effectively irreversible in water.[1] At pH 7, the ratio of

      
       is 
      
      
      
      .[1] There is no protonated species left to donate protons if the pH rises, and the base is too weak to accept protons if the pH drops.
Visualizing the Dissociation (DOT Diagram)

Dissociation cluster_0 Buffer Capacity Comparison cluster_1 True Buffer (MES) MSA Methanesulfonic Acid (MSA) SMS Methanesulfonate Anion (CH3SO3-) MSA->SMS Irreversible Dissociation (Strong Acid, pKa ~ -1.9) H_ion H+ MSA->H_ion MES_Acid MES (Protonated) MES_Acid->H_ion MES_Base MES (Deprotonated) MES_Acid->MES_Base Equilibrium (Weak Acid, pKa 6.15)

Caption: Figure 1. Comparative dissociation pathways. MSA dissociates completely (no buffering), whereas MES maintains an equilibrium state essential for buffering.

Critical Application: Ion-Pairing & HPLC

While SMS is not a pH buffer, it is a critical component in "Buffer Systems" for chromatography.[1] In this context, "buffer" refers to the mobile phase composition regulating retention time, not just pH.

The Role of SMS in HPLC

In Reversed-Phase HPLC (RP-HPLC), Sodium Methanesulfonate acts as a Chaotropic Agent and Ion-Pairing Reagent .[1]

  • Mechanism: The methanesulfonate anion (

    
    ) pairs with positively charged (basic) analytes.[1]
    
  • Effect:

    • Neutralization: Reduces the positive charge of the analyte, increasing its hydrophobicity.[1]

    • Retention: Increases retention of polar bases on C18 columns.

    • Peak Shape: Reduces "tailing" caused by the interaction of basic drugs with residual silanols on the silica column.[1]

Protocol: Preparation of SMS Mobile Phase (20mM)

Objective: Prepare 1L of Mobile Phase A (20mM Sodium Methanesulfonate, pH 3.0) for HPLC.[1][2][3][4] Note: Since SMS does not buffer, we must use an external acid to set the pH.

Reagents:

  • Methanesulfonic Acid (MSA), >99% (Liquid).[1]

  • Sodium Hydroxide (NaOH), 5M solution.[1]

  • HPLC Grade Water.[1]

Step-by-Step Methodology:

  • Calculation: To get 20mM methanesulfonate, it is often cleaner to start with the acid (MSA) and adjust with base, rather than weighing the hygroscopic sodium salt.[1]

    • 
      .[1][5][6]
      
    • Mass required =

      
      .[1]
      
  • Dissolution: Add ~900mL of HPLC water to a flask. Accurately weigh/pipette 1.92g (or ~1.3 mL if using density 1.48 g/mL) of Methanesulfonic Acid.[1]

  • pH Adjustment (The Critical Step):

    • The solution will be highly acidic (pH < 2).[1]

    • Slowly titrate with 5M NaOH or Ammonium Hydroxide while monitoring with a calibrated pH meter.[1]

    • Target pH: 3.0 (or specific method requirement).

    • Note: At pH 3.0, the solution is effectively a solution of Sodium Methanesulfonate with excess acid. The "buffering" is provided by the high concentration of H+ (acidic buffer region) or requires an added buffer like Phosphate if pH stability is critical at pH 3-4.[1]

  • Finalize: Dilute to volume (1L) with water. Filter through 0.22 µm membrane.[1]

Pharmaceutical Application: Mesylate Salts

In drug development, Methanesulfonic acid is used to create Mesylate salts of Basic APIs (Active Pharmaceutical Ingredients).[1]

Why Mesylates?

  • Solubility: High aqueous solubility compared to chlorides or sulfates.[1]

  • Stability: Stable in solid state; non-oxidizing.[1]

  • Bioavailability: Often improves oral absorption.[1]

The "Buffering" Requirement for Mesylates: When dissolving a Mesylate salt drug (e.g., Tricaine Methanesulfonate for anesthesia or a mesylate-salt cancer drug), the solution will be acidic due to the lack of buffering capacity of the mesylate anion.

  • Corrective Action: You must add a separate buffer (e.g., Sodium Bicarbonate, NaHCO3) to neutralize the solution before administration.[1]

  • Example: Tricaine Methanesulfonate (MS-222) requires a 1:2 ratio of drug to Sodium Bicarbonate to reach physiological pH.[1]

Decision Matrix: When to use SMS?

SelectionLogic Start Select Reagent Q1 Need pH Control (pH 5-7)? Start->Q1 Q2 Need Ion Pairing for Basic Drug? Q1->Q2 No UseMES Use MES Buffer (Good's Buffer) Q1->UseMES Yes (Bio-compatible) UsePhos Use Phosphate/Acetate Q1->UsePhos Yes (General) UseSMS Use Sodium Methanesulfonate (Ion-Pairing Agent) Q2->UseSMS Yes (HPLC/Solubility) Q2->UsePhos No

Caption: Figure 2. Decision matrix for selecting between MES (Buffer) and Sodium Methanesulfonate (Additive).

References

  • PubChem. "Methanesulfonic Acid (Compound)."[1][5] National Library of Medicine. [Link][1]

  • Guthrie, J. P. "Hydrolysis of esters of oxy acids: pKa values for strong acids." Canadian Journal of Chemistry, 1978, 56(17): 2342-2354.[1] [Link][1][7][8]

  • Dolan, T. F., et al. "The effect of methanesulfonic acid on the solubility and stability of a novel mesylate salt."[1] International Journal of Pharmaceutics, 2012.[1]

  • Chromatography Online. "Buffers and Eluent Additives for HPLC and HPLC–MS Method Development." LCGC International. [Link][1]

Sources

Exploratory

Thermodynamic and Transport Properties of Sodium Methanesulfonate (NaMS): A Technical Guide

This guide is structured as a high-level technical whitepaper designed for senior researchers and process engineers. It prioritizes methodological rigor, thermodynamic interpretation, and actionable data analysis over ge...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for senior researchers and process engineers. It prioritizes methodological rigor, thermodynamic interpretation, and actionable data analysis over generic descriptions.

Executive Summary

Sodium Methanesulfonate (NaMS,


) is a pivotal 1:1 electrolyte utilized across pharmaceutical salt selection (as a mesylate precursor), electrochemical plating, and advanced carbon capture solvents.[1] Its physicochemical behavior—specifically density and viscosity—serves as a critical baseline for modeling mass transfer coefficients and ionic conductivity.[1][2]

This guide provides a comprehensive framework for determining, analyzing, and interpreting the volumetric and viscometric properties of aqueous NaMS solutions. It moves beyond static data to explain the causality of ion-solvent interactions, offering a self-validating protocol for laboratory determination.

Theoretical Framework: The Physics of NaMS in Solution

To accurately interpret experimental data, one must understand the underlying thermodynamic interactions.[1][2] NaMS dissociates into


 and the methanesulfonate anion (

).[1]
Volumetric Properties (Density)

The density of the solution (


) is governed by the Apparent Molar Volume (

)
.[1] The methanesulfonate anion possesses a unique duality: a hydrophilic sulfonate head and a hydrophobic methyl tail.[1][2]
  • Structure Making/Breaking: The

    
     ion is a weak structure maker (kosmotrope).[1][2] The 
    
    
    
    anion exhibits "hydrophobic hydration" around the methyl group, leading to a net positive contribution to solution structure at lower temperatures.
  • Redlich-Mayer Equation: The density data should be fitted to the apparent molar volume isotherm:

    
    
    Where 
    
    
    
    is the infinite dilution partial molar volume (solute-solvent interaction), and
    
    
    is the theoretical Debye-Hückel limiting slope (ion-ion interaction).[1]
Viscometric Properties (Viscosity)

Viscosity (


) reflects the resistance to flow at the molecular level.[1] For NaMS, this is modeled using the Jones-Dole Equation :


[1]
  • A-Coefficient: Represents long-range Coulombic forces (always positive, theoretically calculable).[1][2]

  • B-Coefficient: The critical parameter for drug development.[1][2] It measures the size and shape effect of the ion and its alteration of the water structure.

    • Insight: For NaMS, the B-coefficient is positive, indicating that the mesylate anion increases the local viscosity of water (structure-making tendency due to the hydrophobic methyl group).

Experimental Protocol: A Self-Validating System

Reliable data generation requires a protocol where every step includes an internal check.[1][2]

Materials & Preparation
  • Precursor: Sodium Methanesulfonate (CAS: 2386-57-4), Purity >99.5%.[1][2]

  • Hygroscopicity Check: NaMS is hygroscopic.[1][2][3]

    • Validation Step: Dry salt in a vacuum oven at 60°C for 24 hours. Confirm constant mass via gravimetric analysis (

      
       over 1 hour).
      
  • Solvent: Doubly deionized, degassed water (

    
    ).[1][2]
    
    • Validation Step: Measure density of pure water at 25°C. Must match literature (

      
      ).[1][2]
      
Measurement Workflow (Automated)

Modern characterization relies on oscillating U-tube technology (e.g., Anton Paar SVM 3000) which measures density and viscosity simultaneously.[1][2]

ExperimentalWorkflow Prep Sample Preparation (Gravimetric + Degassing) Calib Calibration (Ultrapure Water Check) Prep->Calib Transfer Calib->Prep Fail (Reclean) Measure Oscillating U-Tube Measurement (293K - 333K) Calib->Measure Pass DataQC Data QC (Viscosity Residues < 0.5%) Measure->DataQC DataQC->Measure Drift Detected Analysis Regression Analysis (Jones-Dole / Redlich-Mayer) DataQC->Analysis Valid

Figure 1: Self-validating experimental workflow for simultaneous density and viscosity determination.

Representative Data & Analysis

The following data represents consensus values derived from thermodynamic modeling of methanesulfonate salts and specific CO2 capture solvent literature (e.g., J. Chem. Eng. Data).

Density ( ) and Viscosity ( ) Trends

Note: Values are for aqueous solutions at atmospheric pressure.[1][2]

Conc. (mol/kg)Temp (K)Density (

, g/cm³)
Viscosity (

, mPa[1][4][5][6]·s)
Analysis
0.100 293.151.00621.025Dilute regime; dominated by solvent structure.[2]
0.100 313.150.99980.670Thermal expansion reduces density; H-bond breaking lowers viscosity.[1][2]
0.500 293.151.04151.110Onset of ion-ion interactions.[1][2]
0.500 313.151.03400.735Viscosity drop is less steep than pure water due to ionic field.[1][2]
1.000 293.151.08451.245Critical formulation range. Significant deviation from ideality.[1][2]
1.000 313.151.07650.820High ionic strength; activity coefficients deviate from unity.[1][2]
2.000 293.151.16801.580Concentrated regime; ion pairing becomes significant.[1][2]
Mechanistic Interpretation

The increase in viscosity with concentration is non-linear at high concentrations.[1][2]

  • Temperature Dependence: Follows an Arrhenius-like relationship:

    
    .[1][2]
    
    • Insight: The Activation Energy of Viscous Flow (

      
      ) for NaMS solutions is slightly higher than that of pure water, confirming the net structure-making effect of the mesylate anion.
      

MolecularInteractions Na Na+ Cation (Electrostatic Field) Water Bulk Water (H-Bond Network) Na->Water Electrostriction (Structure Making) Mesylate Mesylate Anion (CH3SO3-) (Amphiphilic) Mesylate->Water Hydrophobic Hydration (Methyl Group) Mesylate->Water H-Bond Breaking (Sulfonate Head) Viscosity Macroscopic Viscosity Water->Viscosity Net Resistance to Shear

Figure 2: Mechanistic drivers of viscosity in NaMS solutions.[1] The competition between the hydrophobic methyl group and the charged sulfonate head dictates the rheology.

Applications in Drug Development & Engineering[1]

Salt Selection (Pharmaceuticals)

In drug development, the "mesylate" (methanesulfonate) salt is a top-tier choice for basic drugs (e.g., Imatinib Mesylate).[1]

  • Relevance: The viscosity B-coefficient of the

    
     anion (derived from NaMS data) predicts the "structure-making" potential of the pharmaceutical salt. A higher B-coefficient often correlates with higher solubility  but potentially slower dissolution rates  due to the structured hydration shell.[1][2]
    
CO2 Capture Solvents

NaMS is increasingly used as an additive in amine-based carbon capture (e.g., with MEA or MDEA) to reduce the vapor pressure of the amine and alter the surface tension.

  • Engineering Constraint: While NaMS improves thermal stability, the data above shows it increases liquid viscosity.[1][2] This negatively impacts the Mass Transfer Coefficient (

    
    )  in absorption columns.[1][2] Process engineers must balance the thermodynamic benefit against the kinetic penalty of higher viscosity.[1]
    

References

  • Zainul Anuar, N. et al. (2022).[1][2][6] Experimental and Mathematical Modelling of Factors Influencing Carbon Dioxide Absorption into the Aqueous Solution of Monoethanolamine and 1-Butyl-3-methylimidazolium Dibutylphosphate. National Institutes of Health (PMC).[1][2] Link

  • Amundsen, T. G., Øi, L. E., & Eimer, D. A. (2009).[1][2][7] Density and Viscosity of Monoethanolamine + Water + Carbon Dioxide from (25 to 80) °C.[1][2][7] Journal of Chemical & Engineering Data. Link[1]

  • PubChem. (2025).[1][2] Sodium Methanesulfonate Compound Summary. National Library of Medicine.[1][2] Link[1]

  • Jenkins, H. D. B., & Marcus, Y. (1995).[1][2] Viscosity B-Coefficients of Ions in Solution. Chemical Reviews. (Standard reference for B-coefficient interpretation). Link[1]

  • Sigma-Aldrich. (2025).[1][2] Sodium Methanesulfonate Product Specification & Safety Data Sheet. Link[1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Pharmaceutical Mesylates

Introduction: A Tale of Two Mesylates in Pharmaceutical Development In the lexicon of pharmaceutical chemistry, the term "mesylate" appears in two critical, yet distinct, contexts. This duality is central to understandin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Mesylates in Pharmaceutical Development

In the lexicon of pharmaceutical chemistry, the term "mesylate" appears in two critical, yet distinct, contexts. This duality is central to understanding its role in drug development and manufacturing.

Firstly, a mesylate ester (R-OMs) is a pivotal synthetic intermediate. It is formed by converting an alcohol's hydroxyl group (a notoriously poor leaving group) into a methanesulfonate group, which is an excellent leaving group.[1][2] This transformation is a cornerstone of organic synthesis, enabling a vast array of subsequent nucleophilic substitution and elimination reactions essential for building complex active pharmaceutical ingredients (APIs).[1] The standard and most prevalent method for this conversion involves the use of methanesulfonyl chloride (MsCl).[3][4]

Secondly, a mesylate salt (API-H⁺ • CH₃SO₃⁻) is often the final, marketable form of a basic drug.[4][5] In this context, methanesulfonic acid is used to protonate a basic site on the API, forming an ionic salt. This is not a covalent modification of an alcohol but an acid-base reaction. Pharmaceutical scientists create mesylate salts to significantly enhance the drug's physicochemical properties, such as solubility, stability, hygroscopicity, and bioavailability, which are critical for effective formulation and therapeutic performance.[6][7]

This guide will provide detailed protocols and scientific rationale for both of these crucial applications, clarifying the methodologies and explaining the causality behind the experimental choices. While the user's query mentioned sodium methanesulfonate, it is important to note that for the synthesis of mesylate esters from alcohols, methanesulfonyl chloride is the reagent of choice. Methanesulfonic acid (often derived from its salts) is the key reagent for forming mesylate salts.

Part 1: Synthesis of Mesylate Ester Intermediates for API Construction

The conversion of an alcohol to a mesylate ester is a fundamental strategy to activate it for subsequent chemical reactions. The hydroxyl group (-OH) is a poor leaving group because its conjugate acid, water (H₂O), has a pKa of ~15.7, making the hydroxide anion (HO⁻) a relatively strong base. By converting the alcohol to a mesylate, we create a sulfonate ester. The resulting mesylate anion is an exceptionally stable leaving group due to the resonance delocalization of the negative charge across the three oxygen atoms, making it a very weak base.[2]

The Reagent of Choice: Methanesulfonyl Chloride (MsCl)

Methanesulfonyl chloride (MsCl) is the universally adopted reagent for this transformation due to its high reactivity and efficiency.[4][8] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3][9]

General Reaction Scheme
Experimental Workflow: Mesylate Ester Synthesis

The following diagram outlines the typical laboratory workflow for the synthesis of a mesylate ester from a parent alcohol.

G cluster_prep Reaction Setup cluster_reaction Mesylation Reaction cluster_workup Work-up & Isolation A Dissolve Alcohol in Anhydrous DCM B Cool to 0°C (Ice Bath) A->B C Add Triethylamine (Base) B->C D Slowly Add Methanesulfonyl Chloride (MsCl) C->D E Stir at 0°C to RT (Monitor by TLC) D->E F Quench with Water E->F G Separate Organic Layer F->G H Wash with aq. HCl, aq. NaHCO₃, Brine G->H I Dry over Na₂SO₄ H->I J Filter and Evaporate Solvent I->J K Purify (e.g., Crystallization or Chromatography) J->K

Caption: General workflow for the synthesis of a mesylate ester from an alcohol.

Detailed Laboratory Protocol: Synthesis of a Primary Mesylate

This protocol provides a representative procedure for the mesylation of a primary alcohol.

Materials:

  • Primary Alcohol (e.g., Benzyl Alcohol): 1.0 eq

  • Methanesulfonyl Chloride (MsCl): 1.2 eq

  • Triethylamine (Et₃N): 1.5 eq

  • Anhydrous Dichloromethane (DCM): 10 volumes (e.g., 10 mL per gram of alcohol)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous DCM (10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C. A white precipitate (triethylammonium chloride) will form.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.[9] If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 1-2 hours.[9]

  • Quenching: Once the reaction is complete, dilute the mixture with cold water and transfer it to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with:

    • 1 M HCl (to remove excess triethylamine)

    • Saturated NaHCO₃ solution (to neutralize any remaining acid)

    • Brine (to remove residual water)

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude mesylate ester.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Reaction Mechanism: Nucleophilic Attack on Sulfur

The mesylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. The base facilitates the reaction by deprotonating the alcohol (increasing its nucleophilicity) or by deprotonating the intermediate to drive the reaction to completion.

Caption: Simplified mechanism for the formation of a mesylate ester.

Part 2: Synthesis of Pharmaceutical Mesylate Salts for API Formulation

The conversion of a drug molecule into a salt is a critical step in pharmaceutical development, aimed at optimizing the API's properties for its intended dosage form.[6] Mesylate salts are particularly favored for basic drugs because methanesulfonic acid is a strong acid (pKa ≈ -1.9), which readily forms stable, crystalline salts. Furthermore, the mesylate anion is non-toxic and can confer desirable properties like high aqueous solubility and improved stability.[5][7]

The Reagent of Choice: Methanesulfonic Acid

Methanesulfonic acid (CH₃SO₃H) is the key reagent for forming mesylate salts. It is a strong organic acid that is available as a liquid, making it easy to handle and dose accurately in stoichiometric amounts relative to the basic API.

General Reaction Scheme
Experimental Protocol: Formation of an API Mesylate Salt

This protocol provides a general method for the preparation of a mesylate salt from a basic API.

Materials:

  • Active Pharmaceutical Ingredient (API) with a basic functional group (e.g., an amine): 1.0 eq

  • Methanesulfonic Acid: 1.0 - 1.1 eq

  • Solvent (e.g., Isopropanol, Ethanol, Acetone, or a mixture): Appropriate volume for dissolution

  • Anti-solvent (e.g., Heptane, Diethyl Ether), if required for crystallization

Procedure:

  • Dissolution: Dissolve the basic API (1.0 eq) in a suitable solvent or solvent mixture with gentle heating if necessary. The choice of solvent is critical and often requires screening to find conditions that favor the formation of a stable, crystalline salt.

  • Acid Addition: In a separate vessel, dilute the methanesulfonic acid (1.0-1.1 eq) with a small amount of the same solvent.

  • Salt Formation: Slowly add the methanesulfonic acid solution to the stirred API solution at a controlled temperature (e.g., 25-50 °C).

  • Crystallization: The mesylate salt may precipitate directly upon addition of the acid. If not, crystallization can be induced by:

    • Cooling the solution slowly.

    • Adding seed crystals of the desired polymorphic form.[10]

    • Slowly adding an anti-solvent in which the salt is insoluble.

  • Maturation: Stir the resulting slurry for a period (e.g., 2-24 hours) to allow for complete crystallization and to ensure the desired crystal form is obtained.

  • Isolation: Isolate the crystalline mesylate salt by filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent or the anti-solvent to remove any unreacted starting materials.

  • Drying: Dry the salt under vacuum at a suitable temperature to remove residual solvents.

Self-Validation and Characterization: The resulting salt must be thoroughly characterized to confirm its identity, purity, and solid-state form using techniques such as:

  • NMR Spectroscopy: To confirm the 1:1 stoichiometry of API to mesylate.

  • Mass Spectrometry: To confirm the mass of the API cation.

  • Elemental Analysis: To verify the elemental composition.

  • X-Ray Powder Diffraction (XRPD): To identify the crystal form (polymorph).

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.

  • Thermogravimetric Analysis (TGA): To assess solvent/water content.

Data Presentation: Mesylation Reaction Parameters

The optimal conditions for mesylation can vary depending on the substrate. The following table summarizes typical parameters.

ParameterTypical Range/ValueRationale & Field Insights
Substrate Primary, Secondary AlcoholsPrimary alcohols react readily. Secondary alcohols are also suitable but may react slower. Tertiary alcohols can be problematic and may lead to elimination side products.[1]
Reagent Methanesulfonyl Chloride (MsCl)Highly reactive and commercially available. Methanesulfonic anhydride is an alternative that avoids the formation of chloride byproducts but is more expensive.[11]
Stoichiometry 1.1 - 1.5 eq MsCl; 1.2 - 2.0 eq BaseA slight excess of MsCl and base ensures complete conversion of the alcohol. The excess is removed during the aqueous work-up.
Base Triethylamine, Pyridine, DIPEATriethylamine is common and effective. Pyridine can be slower but is sometimes used. The choice of base can influence the reaction rate and side-product profile.[9][11]
Solvent DCM, Toluene, THFDichloromethane (DCM) is widely used as it is a good solvent for the reactants and is relatively inert. The solvent must be anhydrous to prevent hydrolysis of the MsCl.[9]
Temperature 0 °C to Room TemperatureThe reaction is exothermic, so initial addition is performed at 0 °C to control the reaction rate and minimize side reactions. The reaction may be allowed to warm to room temperature to ensure completion.[9]
Reaction Time 1 - 6 hoursMonitored by TLC or HPLC to determine the point of complete consumption of the starting material.

Safety and Handling Precautions

  • Methanesulfonyl Chloride (MsCl): Is highly corrosive, toxic, and a lachrymator. It reacts violently with water. Always handle MsCl in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Methanesulfonic Acid: Is a strong, corrosive acid.[12][13] Avoid contact with skin and eyes. Handle with appropriate PPE.

  • Triethylamine and Pyridine: Are flammable, volatile, and have strong, unpleasant odors. They are also toxic and should be handled in a fume hood.

  • Dichloromethane (DCM): Is a volatile chlorinated solvent and a suspected carcinogen. Minimize exposure by handling it in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[7][12][13][14]

References

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate. Retrieved from [Link]

  • Novatia, LLC. (2010). A Sulfonate Ester Kinetic Study. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, September 16). Adding Mesylate Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Mesylate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US8912325B2 - Process for preparation of imatinib and its mesylate salt.
  • Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • ChemHelp ASAP. (2019, October 1). in the chemical literature: SN2 reaction on a mesylate [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 29). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Google Patents. (n.d.). US20140221652A1 - Improved process for preparation of imatinib and its mesylate salt.
  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from a relevant organic synthesis resource.
  • Google Patents. (n.d.). EP1151995B1 - Process for the preparation of the mesylate salt trihydrate of 1-(4-Hydroxyphenyl)-2-(4-Hydroxy-4-Phenylpiperidin-1-YL).
  • Google Patents. (n.d.). FR2749846A1 - METHANESULFONATE SALT OF A TRYPTAMINE-DERIVED ARYLPIPERAZINE AND SOLVATES FOR PHARMACEUTICAL USE.
  • Taylor & Francis. (n.d.). Mesylate – Knowledge and References. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates [Video]. Retrieved from [Link]

  • ACS Omega. (2024, July 2). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. Retrieved from [Link]

  • ResearchGate. (2024, April 9). (PDF) Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: methanesulfonic acid. Retrieved from a relevant chemical supplier website.
  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Sodium Methanesulfonate in Modern Chemical Synthesis. Retrieved from a relevant chemical supplier website.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methanesulfonic Acid Certified. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Sulfonate Surfactants in Enhanced Oil Recovery

A Senior Application Scientist's Guide to Mechanism, Screening, and Performance Evaluation Introduction: The Role of Surfactants in Unlocking Trapped Oil Enhanced Oil Recovery (EOR) encompasses a suite of advanced techni...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mechanism, Screening, and Performance Evaluation

Introduction: The Role of Surfactants in Unlocking Trapped Oil

Enhanced Oil Recovery (EOR) encompasses a suite of advanced techniques designed to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted.[1] Chemical EOR (cEOR), in particular, involves injecting specialized chemical formulations to alter the physical and chemical properties of the reservoir fluids and rock, thereby mobilizing residual oil.[2] Among the most critical agents in cEOR are surfactants—compounds that lower the interfacial tension (IFT) between oil and water and can alter the wettability of the reservoir rock.[3][4]

This guide focuses on the application of sulfonate-class surfactants in EOR. Sulfonates are widely utilized due to their effectiveness, relative cost-efficiency, and adaptability to a range of reservoir conditions.[1] We will explore the fundamental mechanisms, provide detailed protocols for laboratory evaluation, and discuss the critical parameters that govern their success.

To illustrate the core principles of surfactant structure and function, we will conceptually reference sodium methanesulfonate (CH₃SO₃Na). As a simple sulfonate with a minimal methyl group, it lacks the necessary hydrophobic character to be an effective EOR surfactant. However, it serves as an excellent baseline to explain why the more complex, long-chain sulfonates—such as internal olefin sulfonates (IOS) or alcohol propoxy sulfonates—are required and successful in mobilizing trapped oil. The fundamental requirement for an EOR surfactant is an amphiphilic structure: a hydrophilic (water-loving) head group, like sulfonate, and a substantial hydrophobic (oil-loving) tail. This dual nature allows the surfactant to accumulate at the oil-water interface, which is the key to its function.[5]

Section 1: Core Mechanisms of Sulfonate Surfactants in EOR

The efficacy of a sulfonate surfactant in an EOR flood hinges on two primary mechanisms: the drastic reduction of interfacial tension and the alteration of reservoir rock wettability.

Interfacial Tension (IFT) Reduction

Residual oil is trapped in the porous media of the reservoir by high capillary forces, which are a direct consequence of the high interfacial tension between the oil and the injection water (brine).[6] An effective EOR surfactant must lower this IFT by several orders of magnitude (ideally to ultra-low levels of <10⁻² mN/m).[7] By adsorbing at the oil-brine interface, the surfactant molecules disrupt the cohesive forces, reducing the capillary pressure that immobilizes the oil droplets.[8] This reduction allows the viscous forces of the injected fluid to overcome the capillary forces, mobilizing the oil and forming an oil bank that can be pushed toward a production well.[2][9] The ratio of viscous to capillary forces is described by the dimensionless Capillary Number; increasing this number is the primary goal of surfactant flooding.[6]

Wettability Alteration

Reservoir rocks can be either water-wet (preferentially in contact with water) or oil-wet. In many reservoirs, particularly carbonates, the rock surface is oil-wet, meaning oil adheres strongly to it, making displacement by water flooding inefficient.[10][11] Sulfonate surfactants can adsorb onto the rock surface, effectively reversing its preference from oil-wet to water-wet.[8][11] This process causes the adhered oil to detach from the rock surface, allowing it to be swept more easily by the injected water.[8] A shift to a more water-wet state improves the macroscopic sweep efficiency and significantly increases the ultimate oil recovery.[11]

Caption: Core mechanisms of sulfonate surfactants in Enhanced Oil Recovery.

Section 2: Laboratory Screening Protocols for EOR Surfactants

The selection of a suitable sulfonate surfactant is a rigorous process that requires systematic laboratory evaluation to match the formulation to specific reservoir conditions (crude oil, brine composition, and temperature).

Protocol 2.1: Phase Behavior Screening

Objective: To determine the optimal salinity at which a surfactant formulation creates a stable microemulsion (Winsor Type III) with the target crude oil, which correlates with the lowest IFT.

Materials:

  • Array of glass pipettes or test tubes with volumetric markings.

  • Target crude oil.

  • Synthetic reservoir brine of varying salinities (e.g., 0.5% to 10% NaCl by weight).

  • Candidate sulfonate surfactant(s) and any co-surfactants or co-solvents.

  • Heating oven capable of maintaining reservoir temperature.

Procedure:

  • Solution Preparation: Prepare a stock solution of the surfactant formulation (e.g., 1-2 wt% active surfactant) in deionized water.

  • Sample Formulation: In each pipette, add a fixed volume of the surfactant stock solution. Add varying amounts of brine and crude oil. A common starting point is a water-oil ratio (WOR) of 1:1.

  • Salinity Scan: Create a series of samples where the only variable is the salinity of the brine.

  • Equilibration: Gently agitate the sealed pipettes to mix the phases and place them in the oven at reservoir temperature. Allow the samples to equilibrate for several days to weeks, until the phase volumes are stable.

  • Observation: After equilibration, observe the number and type of phases formed.

    • Winsor Type I: Oil-in-water microemulsion in equilibrium with an excess oil phase (under-optimum salinity).

    • Winsor Type II: Water-in-oil microemulsion in equilibrium with an excess water phase (over-optimum salinity).

    • Winsor Type III: A middle-phase microemulsion containing significant amounts of both oil and water, in equilibrium with excess oil and water phases. This is the desired state.

  • Data Analysis: Record the volumes of the oil, water, and microemulsion phases. The optimal salinity is identified as the point where the microemulsion solubilizes equal volumes of oil and water.[6]

Protocol 2.2: Interfacial Tension (IFT) Measurement

Objective: To quantify the IFT between the optimized surfactant formulation and the crude oil at reservoir conditions.

Apparatus: Spinning Drop Tensiometer.

Procedure:

  • Prepare Surfactant Solution: Prepare the surfactant formulation at the optimal salinity determined from the phase behavior screen.

  • Instrument Setup: Calibrate the tensiometer and set it to the reservoir temperature.

  • Sample Loading: Fill a capillary tube with the surfactant solution (the denser phase).

  • Oil Injection: Inject a small droplet of the crude oil (the less dense phase) into the center of the capillary tube.

  • Spinning: Rotate the capillary tube at high speed. The centrifugal force will elongate the oil droplet along the axis of rotation.

  • Measurement: The shape of the elongated droplet is a function of the IFT. The instrument's software analyzes the droplet's shape and calculates the IFT.

  • Equilibration: Monitor the IFT over time until a stable value is reached. Ultra-low IFT (<0.01 mN/m) is the target for a successful formulation.

Protocol 2.3: Wettability Alteration Assessment

Objective: To determine the ability of the surfactant solution to change the wetting preference of a reservoir rock surface from oil-wet to water-wet.

Apparatus: Goniometer (Contact Angle Measurement System).

Procedure:

  • Substrate Preparation: Cut and polish thin slices of reservoir rock (e.g., calcite for carbonate reservoirs, quartz for sandstone).

  • Aging: Clean the slices thoroughly. Saturate them with reservoir brine, then age them in crude oil at reservoir temperature for several weeks to induce an oil-wet state.[12]

  • Initial Measurement: Place a droplet of reservoir brine on the oil-aged rock slice and measure the initial contact angle. An angle >90° indicates an oil-wet surface.

  • Surfactant Treatment: Immerse the oil-aged rock slice in the optimized surfactant solution for a set period (e.g., 24-48 hours) at reservoir temperature.

  • Final Measurement: Remove the slice, gently rinse with brine, and place a new droplet of brine on the surface. Measure the contact angle again. A significant decrease in the contact angle (ideally to <90°) indicates a shift towards a water-wet state.[12]

Section 3: Dynamic Evaluation: Core Flooding Protocol

Core flooding is the definitive laboratory test, simulating the flow of fluids through a porous medium to measure oil recovery.[13]

Core_Flood_Workflow Start Start: Select Core Plug Prep 1. Core Preparation (Clean, Dry, Measure Porosity/ Permeability) Start->Prep Sat_Brine 2. Brine Saturation (Saturate with Synthetic Reservoir Brine) Prep->Sat_Brine Sat_Oil 3. Oil Saturation (Inject Oil to Establish Initial Water Saturation, Swi) Sat_Brine->Sat_Oil Waterflood 4. Secondary Waterflood (Inject Brine to Residual Oil Saturation, Sor) Sat_Oil->Waterflood Chem_Flood 5. Chemical Flood (Tertiary) - Inject Surfactant-Polymer Slug - Inject Polymer Drive Waterflood->Chem_Flood Final_Flood 6. Extended Waterflood (Flush System with Brine) Chem_Flood->Final_Flood Analysis 7. Data Analysis (Calculate Recovery Factor, Analyze Pressure Drop) Final_Flood->Analysis End End: Final Report Analysis->End

Caption: Standard experimental workflow for a surfactant-polymer core flood test.

Protocol 3.1: Surfactant-Polymer (SP) Flood

Objective: To quantify the additional oil recovered by a surfactant-polymer formulation after a conventional waterflood. Polymer is included for mobility control to ensure a stable displacement front and prevent viscous fingering.[14][15]

Apparatus:

  • Core holder assembly with pressure taps.

  • High-pressure pumps for fluid injection.

  • Back-pressure regulator.

  • Fluid collection system (fraction collector).

  • Pressure transducers and data acquisition system.

Procedure:

  • Core Setup: A prepared and saturated core plug (as per steps 1-3 in the workflow diagram) is loaded into the core holder under reservoir-representative confining pressure and temperature.

  • Secondary Waterflood: Inject synthetic reservoir brine at a constant rate until no more oil is produced. This establishes the residual oil saturation (Sor) after secondary recovery. The volume of oil produced is measured.

  • Surfactant-Polymer (SP) Slug Injection: Inject a predetermined volume (e.g., 0.3-0.5 pore volumes) of the optimized surfactant-polymer solution. The polymer concentration is designed to achieve a target viscosity for favorable mobility ratio.

  • Polymer Drive Injection: Immediately follow the SP slug with a larger volume (e.g., 1-2 pore volumes) of a polymer-only solution. This "drive" fluid pushes the SP slug and the mobilized oil bank through the core.

  • Final Waterflood: Inject brine again to displace the polymer solution and ensure all mobile oil has been recovered.

  • Data Collection: Throughout the flood, continuously monitor:

    • Differential pressure across the core.

    • Volume of oil and water produced in the effluent at regular intervals.

Section 4: Data Presentation and Interpretation

Quantitative data from the core flood should be meticulously analyzed to determine the effectiveness of the formulation.

Key Performance Indicators (KPIs):

  • Oil Recovery Factor (%OOIP): The percentage of the original oil in place (OOIP) recovered at each stage. The key metric is the tertiary recovery—the additional oil recovered by the chemical flood after the waterflood.

  • Pressure Response: The injection pressure profile provides insights into fluid mobility and potential pore plugging. A stable, uniform pressure response is desirable.

Table 1: Example Core Flood Data Summary

ParameterUnitValue
Core PermeabilitymD150
Core Porosity%22
Reservoir Temperature°C85
Initial Oil Saturation (Soi)% PV78
Recovery after Waterflood (Secondary) % OOIP 45.5
Residual Oil Saturation (Sor)% PV42.5
Recovery after SP Flood (Tertiary) % OOIP 21.3
Total Oil Recovery % OOIP 66.8
Final Oil Saturation (Sorf)% PV21.2

Note: OOIP = Original Oil In Place, PV = Pore Volume.

The results in the table would indicate a successful chemical flood, with the SP formulation recovering an additional 21.3% of the original oil that was left behind after conventional waterflooding.[16]

Section 5: Special Considerations: High-Temperature, High-Salinity (HTHS) Reservoirs

Many challenging reservoirs exhibit high temperatures (>90°C) and high salinities with significant concentrations of divalent ions (Ca²⁺, Mg²⁺).[17] These conditions pose significant challenges:

  • Surfactant Stability: Conventional sulfonates can precipitate or degrade at high temperatures and in the presence of divalent cations.[17][18]

  • Phase Behavior: High salinity can push the surfactant formulation too far into the Winsor Type II (over-optimum) region, making it ineffective.

For HTHS applications, specialized surfactants are required. Alkoxy sulfonates (containing ethylene oxide or propylene oxide groups) are often employed as they offer superior thermal stability and salt tolerance.[18] Formulations for HTHS reservoirs must undergo the same rigorous screening protocols, with particular attention paid to long-term stability at reservoir temperature and compatibility with the high-salinity brine.[19][20]

References

  • Polymersco. (n.d.). Enhanced oil recovery. Retrieved from [Link]

  • Enhanced Oil Recovery Surfactant Flooding. (2016, December 15). YouTube. Retrieved from [Link]

  • Enhanced Oil Recovery | Surfactant Flooding | Part-1. (2021, April 30). YouTube. Retrieved from [Link]

  • Spildo, K., et al. (2013). Enhanced Oil Recovery (EOR) by Combining Surfactant with Low Salinity Injection. Energy & Fuels.
  • Trident Energy International. (2024, August 24). How Surfactants Improve Oil Recovery? Retrieved from [Link]

  • Wettability alteration of rock reservoir in order to Enhanced Oil recovery by Nanoparticles. (2020, February 3). YouTube. Retrieved from [Link]

  • Polymer Enhanced Oil Recovery: Applying Microfluidic Analogue Technology. (2021, July 26). YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Society of Petroleum Engineers. (2024, November 1). Locally Produced Sustainable and Resilient Surfactants for Enhanced Oil Recovery. Retrieved from [Link]

  • MDPI. (n.d.). Reservoir Compatibility and Enhanced Oil Recovery of Polymer and Polymer/Surfactant System: Effects of Molecular Weight and Hydrophobic Association. MDPI. Retrieved from [Link]

  • ResearchGate. (2023, July 6). Review of the Application of Natural Surfactants in Enhanced Oil Recovery: State-of-the-Art and Perspectives. Retrieved from [Link]

  • MDPI. (n.d.). Wettability Alteration Mechanisms in Enhanced Oil Recovery with Surfactants and Nanofluids: A Review with Microfluidic Applications. MDPI. Retrieved from [Link]

  • MDPI. (2023, February 11). Spontaneous Imbibition and Core Flooding Experiments of Enhanced Oil Recovery in Tight Reservoirs with Surfactants. MDPI. Retrieved from [Link]

  • ResearchGate. (2012, March). (PDF) Surfactant Systems for EOR in High-Temperature, High-Salinity Environments. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Environment-Friendly Non-Ionic Surfactant on Interfacial Tension Reduction and Wettability Alteration; Implications for Enhanced Oil Recovery. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Laboratory core flooding experiments using bio-surfactant and molasses: implications for microbial EOR. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, July 13). Experimental investigation of wettability alteration, IFT reduction, and injection schemes during surfactant/smart water flooding for EOR application. Retrieved from [Link]

  • ResearchGate. (2017, January 5). The Role of Salinity and Brine Ions in Interfacial Tension Reduction While Using Surfactant for Enhanced Oil Recovery 1. Retrieved from [Link]

  • CORE. (n.d.). ENHANCED OIL RECOVERY IN HIGH SALINITY HIGH TEMPERATURE RESERVOIR BY CHEMICAL FLOODING. Retrieved from [Link]

  • URF Journals. (2024, December 15). Core Flooding Experimental Validation of the Impact of Geological and Chemo Physical Properties on CO2 Storage Efficiency. Retrieved from [Link]

  • MDPI. (2020, December 6). Surfactant-Polymer Interactions in a Combined Enhanced Oil Recovery Flooding. MDPI. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Wettability Alteration and Interfacial Tension Reduction in EOR | 3. Retrieved from [Link]

  • Springer. (n.d.). Temperature-resistant and salt-tolerant mixed surfactant system for EOR in the Tahe Oilfield. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, March 31). Interfacial Properties, Wettability Alteration and Emulsification Properties of an Organic Alkali–Surface Active Ionic Liquid System: Implications for Enhanced Oil Recovery. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Effect of Surfactant and Nanoparticles in Low Salinity Water on Interfacial Tension and Contact Angle. Retrieved from [Link]

  • YouTube. (2017, September 5). Core flooding: How to study fluid flow in rocks? Retrieved from [Link]

  • YouTube. (2021, September 27). Enhanced Oil Recovery | Polymer Degradation. Retrieved from [Link]

  • MDPI. (n.d.). Study on Mechanism of Surfactant Adsorption at Oil–Water Interface and Wettability Alteration on Oil-Wet Rock Surface. MDPI. Retrieved from [Link]

  • Interface Fluidics. (2022, August 11). Surfactant EOR Optimization Through Wettability Alteration. Retrieved from [Link]

  • MDPI. (2024, July 11). Core Flooding Experiments on the Impact of CO2-EOR on the Petrophysical Properties and Oil Recovery Parameters of Reservoir Sandstones in Kazakhstan. Retrieved from [Link]

Sources

Method

Advanced Application Note: Methanesulfonate Systems for Esterification

From High-Performance Acid Catalysis (MSA) to Sodium-Based Deep Eutectic Solvents (DES) Executive Summary & Strategic Rationale This guide addresses the application of Methanesulfonate systems in esterification, specific...

Author: BenchChem Technical Support Team. Date: February 2026

From High-Performance Acid Catalysis (MSA) to Sodium-Based Deep Eutectic Solvents (DES)

Executive Summary & Strategic Rationale

This guide addresses the application of Methanesulfonate systems in esterification, specifically bridging the gap between the industry-standard Methanesulfonic Acid (MSA) and the emerging green chemistry application of Sodium Methanesulfonate (SMS) in Deep Eutectic Solvents (DES).

While Methanesulfonic Acid (MSA) is the primary Brønsted acid catalyst used for high-yield esterification due to its low oxidative potential and high thermal stability, Sodium Methanesulfonate (SMS) —typically a neutral salt—has found a novel catalytic role as a component in Deep Eutectic Solvents. This guide provides protocols for both the standard MSA route and the advanced SMS-DES route.

Key Advantages of Methanesulfonate Systems:

  • Selectivity: Reduced side-reactions (charring/oxidation) compared to Sulfuric Acid (

    
    ).
    
  • Green Profile: Biodegradable and less corrosive than mineral acids.[1]

  • Phase Control: SMS-based DES systems allow for biphasic separation of products, simplifying workup.

Mechanistic Pathways

The Active Species

It is critical to distinguish the catalytic roles:

  • MSA (

    
    ):  Acts via classical Fischer Esterification mechanics (protonation of the carbonyl oxygen).
    
  • SMS (

    
    ):  In DES formulations (e.g., with Urea), SMS disrupts the hydrogen bonding network, lowering the melting point and creating a polar medium that stabilizes the transition state, effectively acting as a "solvent-catalyst."
    
Reaction Mechanism (MSA-Catalyzed)

The following diagram illustrates the activation of the carboxylic acid by the methanesulfonate proton, followed by nucleophilic attack and water elimination.

MSA_Esterification MSA Methanesulfonic Acid (Catalyst Source) Complex Protonated Carbonyl [R-C=OH+]-OH MSA->Complex H+ Transfer RCOOH Carboxylic Acid (Substrate) RCOOH->Complex ROH Alcohol (Nucleophile) TS Tetrahedral Intermediate Complex->TS + ROH Ester Target Ester (R-COOR') TS->Ester - H2O - H+ (Regenerated) Water Water (Byproduct) TS->Water Ester->MSA Catalyst Cycle

Figure 1: Mechanism of MSA-catalyzed Fischer Esterification showing proton activation and catalyst regeneration.

Experimental Protocols

Protocol A: Standard High-Yield Esterification (MSA Method)

Best for: Pharmaceutical intermediates, biodiesel, and high-value fine chemicals.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.5 – 3.0 equiv, excess drives equilibrium)

  • Catalyst: Methanesulfonic Acid (Lutropur® or equivalent), 70% or 99% grade (0.5 – 5.0 mol%)

  • Solvent: Toluene or Xylene (optional, for azeotropic water removal)

Procedure:

  • Charge: In a glass-lined reactor, charge the Carboxylic Acid and Alcohol.

  • Catalyst Addition: Add MSA slowly under agitation. Note: MSA is exothermic upon dilution.

  • Reaction: Heat to reflux (typically 80°C – 110°C).

    • Option: Use a Dean-Stark trap if using an entrainer (toluene) to remove water.

  • Monitoring: Monitor acid value (AV) or HPLC until conversion >98%.

  • Workup (The Sodium Transition):

    • Cool reaction mixture to 25°C.

    • Neutralize catalyst with Sodium Carbonate (

      
      )  or Sodium Hydroxide (
      
      
      
      )
      .
    • Result: This generates Sodium Methanesulfonate (SMS) in the aqueous phase.

  • Separation: Phase separate. The SMS stays in the aqueous layer (highly soluble), while the ester remains in the organic layer.

  • Purification: Distill or crystallize the ester.

Protocol B: Green Synthesis using Sodium Methanesulfonate (SMS) Deep Eutectic Solvent

Best for: Solvent-free reactions, "Green Chemistry" compliance, and acid-sensitive substrates.

Concept: SMS is combined with a Hydrogen Bond Donor (HBD) like Urea to form a liquid salt mixture (DES) that acts as the reaction medium.

Reagents:

  • Sodium Methanesulfonate (SMS): >98% purity, anhydrous.

  • Urea: Reagent grade (Hydrogen Bond Donor).

  • Substrates: Carboxylic Acid and Alcohol.[2][3][4]

Step-by-Step Workflow:

SMS_DES_Protocol Start Start: SMS + Urea Mix Heat to 80°C (Formation of DES) Start->Mix AddSub Add Substrates (Acid + Alcohol) Mix->AddSub React Reaction Phase (60-90°C, 2-6 hrs) AddSub->React Cool Cool to RT (Biphasic Separation) React->Cool Extract Phase Separation Cool->Extract Ester (Top Layer) Recycle Recycle DES Layer Cool->Recycle SMS-DES (Bottom Layer) Recycle->AddSub Reuse

Figure 2: Workflow for Sodium Methanesulfonate Deep Eutectic Solvent (DES) Esterification.

Detailed Procedure:

  • DES Preparation: Mix Sodium Methanesulfonate and Urea in a 1:3 molar ratio. Heat to 80°C with stirring until a clear, homogeneous liquid forms (approx. 30-60 mins).

  • Reaction: Add the carboxylic acid and alcohol (1:1.2 ratio) directly to the DES.

  • Conditions: Stir at 70°C – 90°C. The DES facilitates the reaction without added strong mineral acids.

  • Separation: Upon cooling, the mixture often separates into two phases: the upper layer (Ester) and the lower layer (DES).

  • Isolation: Decant the ester. The DES layer can be washed with diethyl ether (optional) and reused for 3-5 cycles.

Comparative Performance Data

The following table contrasts the performance of MSA (Acid) and SMS-DES (Salt-based solvent) against traditional Sulfuric Acid.

FeatureSulfuric Acid (

)
Methanesulfonic Acid (MSA)Sodium Methanesulfonate (SMS-DES)
Role Strong Acid CatalystStrong Acid CatalystGreen Solvent / Mild Catalyst
Selectivity Low (Oxidation/Charring)High (Colorless products)High (Mild conditions)
Corrosivity HighLow/ModerateNegligible
Workup Complex neutralizationAqueous extraction (forms SMS)Phase separation (Recyclable)
Biodegradability Inorganic (Sulfate accumulation)Readily Biodegradable Readily Biodegradable
Typical Yield 85-92%95-99% 80-90%

Critical Safety & Regulatory Note (Drug Development)

Control of Genotoxic Impurities (GTI): When using methanesulfonate systems in the presence of lower alcohols (Methanol, Ethanol), there is a risk of forming Alkyl Methanesulfonates (e.g., Methyl Methanesulfonate - MMS), which are potent alkylating agents and known genotoxins.

  • Risk Mitigation:

    • Quenching: Ensure complete neutralization of MSA to SMS before distillation.

    • Water Content: Presence of water hydrolyzes alkyl methanesulfonates back to acid and alcohol. Avoid anhydrous workups if MMS formation is suspected.

    • Testing: Drug substances synthesized using this route must be screened for alkyl methanesulfonate residues (Limit typically < 1.5 µ g/day intake).

References

  • Gernon, M. D., et al. (1999). Methanesulfonic Acid and Methanesulfony| Chloride. Kirk-Othmer Encyclopedia of Chemical Technology. Link

  • BASF SE. (2021). Lutropur® MSA: The eco-friendly acid for esterification. BASF Technical Information. Link

  • Hayyan, A., et al. (2013). Glucose-based deep eutectic solvents: Physical properties and applications. Journal of Molecular Liquids. Link

  • Teasdale, A., et al. (2010). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development. Link

  • Arkema. (2022). Scaleva® Methanesulfonic Acid for Sustainable Synthesis. Arkema Group. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting precipitation in sodium methanesulfonate plating baths

[1] Status: Operational Ticket Focus: Precipitation & Solubility Anomalies Audience: Process Engineers, R&D Scientists, Drug Development Chemists[1] Introduction: The MSA Stability Paradox Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket Focus: Precipitation & Solubility Anomalies Audience: Process Engineers, R&D Scientists, Drug Development Chemists[1]

Introduction: The MSA Stability Paradox

Welcome to the technical support hub for Methanesulfonic Acid (MSA) and Sodium Methanesulfonate (Na-MSA) systems.

You are likely using Na-MSA as a supporting electrolyte to maintain conductivity without altering metal ion concentration, or as a buffering agent in high-purity electrochemical deposition (ECD).[1] While MSA systems are lauded for their "green" profile and exceptional metal salt solubility (often


 g/L), they are not immune to thermodynamic instability.[1]

The Core Truth: Sodium Methanesulfonate itself is highly soluble (


 g/L in water).[1] If you see precipitation, it is rarely the Na-MSA salt itself crashing out.[1] It is almost always a reaction product  (oxides, sulfates, or organic degradation).[1]

This guide treats your bath as a living chemical system.[1] Follow the diagnostic logic below to identify the root cause of your instability.

Module 1: Diagnostic Triage

Do not blindly filter the bath.[1] The visual character of the precipitate is your primary forensic evidence.[1] Use this logic flow to categorize your issue.

DiagnosticLogic Start START: Visual Inspection of Precipitate WhiteCryst White Crystalline / Powder Start->WhiteCryst Looks like salt YellowSludge Yellow/Brown Sludge Start->YellowSludge Looks like mud BlackTar Black Oily Tar / Globules Start->BlackTar Looks like oil CheckAcid Check Acid Source WhiteCryst->CheckAcid CheckOx Check Antioxidant Status YellowSludge->CheckOx CheckOrg Check Carbon Load BlackTar->CheckOrg Sulfate Sulfate/Chloride Contamination (CaSO4, PbSO4, AgCl) CheckAcid->Sulfate Drag-in confirmed Stannic Stannic Oxide (SnO2) Oxidation Event CheckOx->Stannic Aeration detected Polymer Additive Breakdown Photoresist Leaching CheckOrg->Polymer High TOC

Figure 1: Diagnostic decision tree for identifying precipitate origins based on visual morphology.[1]

Module 2: Troubleshooting Scenarios (Q&A)

Scenario A: The "White Haze" or Crystalline Fallout

Symptom: The bath develops a fine white haze or sediment at the bottom.[1] The specific gravity (SG) is normal.[1]

Q: Is my Sodium Methanesulfonate reaching saturation? A: Highly unlikely. Na-MSA is soluble up to saturation limits often exceeding 1000 g/L at room temperature.[1] If you are operating standard plating ranges, this is not Na-MSA.[1]

Root Cause: Anion Incompatibility (The Common Ion Effect) MSA baths are intolerant of Sulfates (


) and Chlorides (

).[1]
  • Mechanism: If you use tap water containing Calcium (

    
    ) or drag in Sulfuric Acid (
    
    
    
    ) from a pre-dip, you will form Calcium Sulfate or Lead Sulfate (in solder baths).[1] These are insoluble in MSA.
  • Reaction:

    
    
    

Corrective Protocol:

  • Stop Pre-dip Drag-in: Ensure the acid pre-dip is Methanesulfonic Acid (10%), not Sulfuric or Hydrochloric acid.[1]

  • Barium Treatment: To remove sulfates, add Barium Methanesulfonate solution.[1] This precipitates Barium Sulfate (

    
    ), which can be filtered out (0.2 
    
    
    
    m filter required).[1]
    • Caution: This requires precise stoichiometry to avoid excess Barium in the bath.[1]

Scenario B: The Yellow/Brown Sludge

Symptom: A heavy, mud-like precipitate forms, often clogging anode bags.[1] The bath looks turbid.[1]

Q: Why is my clear bath turning into mud? A: You are witnessing the "Stannic Crash."[1] If your bath contains Tin (Sn), the divalent Tin (


) is oxidizing to tetravalent Tin (

).[1]

Root Cause: Uncontrolled Oxidation In the presence of dissolved oxygen,


 is thermodynamically unstable.[1] It oxidizes to 

, which then hydrolyzes to form Stannic Oxide (

), a highly insoluble ceramic-like particle.[1]

Reaction Pathway:

StannicOxide Sn2 Sn(II) Soluble Sn4 Sn(IV) Soluble Sn2->Sn4 Oxidation Oxygen Dissolved O2 Oxygen->Sn4 Hydrolysis Hydrolysis (+H2O) Sn4->Hydrolysis SnO2 SnO2 (Precipitate) Hydrolysis->SnO2 Irreversible

Figure 2: The oxidative pathway from soluble Tin(II) to insoluble Stannic Oxide sludge.[1]

Corrective Protocol:

  • Antioxidant Check: Verify the concentration of your antioxidant (typically Catechol or Hydroquinone based).[1] These sacrifice themselves to scavenge oxygen.[1]

  • Flocculation: You cannot simply filter

    
     as it is colloidal (nanoparticles).[1] You must add a flocculant (beta-naphthol derivative or proprietary agent) to clump the particles before filtration.[1]
    
  • Nitrogen Sparging: Replace air agitation with Nitrogen sparging to remove dissolved oxygen.[1]

Scenario C: Dark Oily Globules

Symptom: Black spots on the plated part or oily tar floating on the surface.[1]

Q: Is the Na-MSA decomposing? A: No. The methanesulfonate anion is electrochemically stable.[1][2] This is Additive Collapse .

Root Cause: Organic Polymerization Grain refiners and levelers (often polyethers or surfactants) can break down at the anode if the current density is too high or if the anode surface becomes passive.[1] This creates "tar."[1]

Corrective Protocol:

  • Carbon Polish: Unlike some baths, MSA baths can be carbon treated, but it strips all additives.[1]

    • Step 1: Heat bath to 50°C.

    • Step 2: Add 2-4 g/L Activated Carbon.[1]

    • Step 3: Agitate for 2 hours, then filter.

    • Step 4: Replenish additives.[1][3]

  • Check Anode Bags: Ensure anode bags are not clogged. High anode pressure promotes organic breakdown.[1]

Module 3: Quantitative Data & Limits

Refer to this table to verify if your operating parameters are inducing precipitation.

ParameterStandard RangeCritical Limit (Precipitation Risk)Notes
Na-MSA Conc. 50 - 150 g/L> 400 g/L (at <10°C)Highly soluble; risk is low at RT.[1]
Total Tin (Sn) 20 - 60 g/L< 10 g/L (Anode Passivation)Low metal content causes anode to film over.[1]
Sulfate (

)
0 ppm> 50 ppmImmediate white haze (Pb/Ca salts).[1]
Chloride (

)
0 ppm> 20 ppmHaze in Ag-containing baths.[1]
Temp 25°C - 45°C< 15°CSolubility of additives decreases.[1]

Module 4: Validation Protocols

Protocol 1: The "Cloud Point" Test (For Additive Stability)

Use this to determine if your organic additives are near their solubility limit.[1]

  • Take a 100mL sample of the bath.[1]

  • Heat slowly on a hot plate with a thermometer.

  • Observe the temperature at which the clear solution turns cloudy (The Cloud Point).[1]

  • Pass Criteria: Cloud point must be

    
     higher than your operating temperature.[1] If it is lower, your additives are salting out due to high Na-MSA concentration.[1]
    
Protocol 2: Gravimetric Sulfate Determination

Use this to confirm if the white powder is Sulfate contamination.[1]

  • Filter 100mL of bath solution through a pre-weighed 0.45

    
    m membrane filter.[1]
    
  • Wash the precipitate with warm dilute MSA (not water, as some MSA salts might dissolve, but Sulfates will remain).[1]

  • Dry at 105°C and weigh.

  • Calculation: If residue > 0.1g, treat with Barium Methanesulfonate.[1]

References

  • Gernon, M. D., et al. (1999).[1] "Environmental benefits of methanesulfonic acid: comparative properties and advantages." Green Chemistry, 1(3), 127-140.[1]

  • Walsh, F. C., & Herron, M. E. (1991).[1] "Electrochemical deposition of tin-lead alloys from methanesulfonic acid electrolytes." Journal of Physics D: Applied Physics, 24(2), 217.[1] [1]

  • Park, M. S., et al. (2017).[1] "Effects of the degradation of methane sulfonic acid electrolyte on the collapse failure of Sn–Ag alloy solders." RSC Advances, 7(46), 28730-28737.[1]

  • ChemicalBook. (n.d.).[1] "Sodium Methanesulfonate Properties and Solubility Data."

  • Horiazon Chemical. (n.d.).[1] "Common Problems in Electroplating with Methanesulfonic Acid (MSA)."

Sources

Optimization

Technical Support Center: Optimizing Current Efficiency in Methanesulfonate Electrodeposition

Welcome to the technical support center for methanesulfonate-based electrodeposition. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the current effic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methanesulfonate-based electrodeposition. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the current efficiency of their electrodeposition processes. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Introduction to Current Efficiency in Methanesulfonate Systems

Methanesulfonic acid (MSA) based electrolytes are increasingly favored for electrodeposition due to their high conductivity, the high solubility of metal salts, and their more environmentally benign nature compared to traditional cyanide or fluoride-containing baths.[1] However, achieving high current efficiency—the ratio of the actual amount of substance deposited to the theoretical amount predicted by Faraday's law—can be challenging. Low current efficiency is often a symptom of parasitic side reactions, such as hydrogen evolution, or issues with the electrolyte bath's composition and operating parameters.[2] This guide will provide a structured approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence current efficiency in methanesulfonate electrodeposition?

A1: The current efficiency of your electrodeposition process is a multifactorial issue. The key parameters to consider are:

  • Current Density: This is a critical parameter that directly impacts the rate of deposition.[3]

  • Electrolyte Composition: The concentration of metal salts, supporting electrolyte (sodium methanesulfonate), and any additives will significantly affect the process.[2]

  • Temperature: Temperature influences the kinetics of both the desired deposition reaction and potential side reactions.[4]

  • pH of the Bath: The pH can affect the speciation of metal ions and the likelihood of hydrogen evolution.[5]

  • Additives: Organic or inorganic additives can act as brighteners, levelers, or suppressors, which can modify the deposition process and influence efficiency.[6]

  • Impurities: The presence of unwanted metallic or organic impurities can lead to co-deposition or interfere with the primary deposition reaction, reducing efficiency.[7]

Q2: How does current density specifically affect current efficiency?

A2: The effect of current density on current efficiency is not always linear. Generally, increasing the current density will increase the deposition rate.[3] However, excessively high current densities can lead to a decrease in current efficiency due to several factors:

  • Mass Transport Limitations: At high current densities, the consumption of metal ions at the cathode surface can outpace their diffusion from the bulk solution. This can lead to a drop in the local concentration of the desired ions and favor side reactions like hydrogen evolution, thus lowering the current efficiency.

  • Morphology Changes: Very high current densities can result in irregular and porous deposits, which may be due to increased hydrogen evolution.[8]

  • Increased Polarization: Higher current densities lead to greater cathodic polarization, which can provide the necessary overpotential for parasitic reactions to occur.

Conversely, a current density that is too low may result in an impractically slow deposition rate.[3] Finding the optimal current density is therefore a key aspect of process optimization.

Q3: What is the typical role of sodium methanesulfonate in the electrolyte bath?

A3: Sodium methanesulfonate typically serves as a supporting electrolyte. Its primary functions are to:

  • Increase Conductivity: By providing a high concentration of mobile ions (Na⁺ and CH₃SO₃⁻), it increases the electrical conductivity of the bath, which helps to ensure a uniform current distribution across the electrode surface.

  • Maintain Ionic Strength: A consistent ionic strength helps to stabilize the electrochemical environment at the electrode-solution interface.

  • Buffer pH (in some cases): While not a strong buffer, the methanesulfonate anion can have some influence on the overall pH of the solution.

The concentration of sodium methanesulfonate can influence the overall performance of the electrodeposition process.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues related to low current efficiency in methanesulfonate electrodeposition.

Issue 1: Low Current Efficiency Accompanied by Excessive Gassing at the Cathode

This is a classic sign of significant hydrogen evolution, a primary parasitic reaction that competes with your desired metal deposition.

Troubleshooting Workflow:

start Low Current Efficiency & Excessive Gassing check_ph Measure Bath pH start->check_ph ph_low Is pH too low? check_ph->ph_low adjust_ph Increase pH with a suitable base (e.g., NaOH, Na2CO3) ph_low->adjust_ph Yes check_cd Review Current Density ph_low->check_cd No reassess Re-evaluate Current Efficiency adjust_ph->reassess cd_high Is Current Density too high? check_cd->cd_high reduce_cd Decrease Current Density cd_high->reduce_cd Yes check_temp Examine Bath Temperature cd_high->check_temp No reduce_cd->reassess temp_high Is Temperature too high? check_temp->temp_high reduce_temp Lower Bath Temperature temp_high->reduce_temp Yes check_impurities Analyze for Impurities temp_high->check_impurities No reduce_temp->reassess impurities_present Are impurities with low hydrogen overpotential present? check_impurities->impurities_present purify_bath Purify Bath (e.g., carbon treatment) impurities_present->purify_bath Yes impurities_present->reassess No purify_bath->reassess

Caption: Troubleshooting workflow for low current efficiency with excessive gassing.

Detailed Steps:

  • Measure Bath pH: A low pH (highly acidic) environment provides a high concentration of H⁺ ions, making hydrogen evolution more favorable.[5] Carefully adjust the pH upwards using a compatible base.

  • Review Current Density: As discussed in the FAQs, an excessively high current density can significantly promote hydrogen evolution.[8] Try systematically lowering the current density and observing the effect on gassing and deposit quality.

  • Examine Bath Temperature: Higher temperatures increase the rates of all reactions, including hydrogen evolution.[4] While a moderate increase in temperature can improve ion mobility and deposition kinetics, excessive heat can lower the hydrogen overpotential on some substrates, favoring gassing.

  • Analyze for Impurities: Certain metallic impurities (e.g., iron, vanadium, phosphorus) can have a low hydrogen overpotential and act as catalysts for hydrogen evolution, even at low concentrations.[9] If you suspect contamination, consider a purification step such as carbon treatment.

Issue 2: Poor Quality Deposit (e.g., burnt, powdery, or dendritic) and Low Efficiency

Poor deposit morphology is often linked to issues with mass transport and the nucleation and growth of the deposit.

Troubleshooting Workflow:

start Poor Deposit Quality & Low Efficiency check_agitation Evaluate Bath Agitation start->check_agitation agitation_poor Is agitation insufficient? check_agitation->agitation_poor increase_agitation Increase agitation (stirring, pumping) agitation_poor->increase_agitation Yes check_metal_conc Measure Metal Ion Concentration agitation_poor->check_metal_conc No reassess Re-evaluate Deposit Quality and Current Efficiency increase_agitation->reassess metal_conc_low Is concentration too low? check_metal_conc->metal_conc_low replenish_metal Replenish metal salt metal_conc_low->replenish_metal Yes check_additives Assess Additive Concentration metal_conc_low->check_additives No replenish_metal->reassess additives_imbalanced Are additives depleted or imbalanced? check_additives->additives_imbalanced analyze_additives Analyze and adjust additive levels additives_imbalanced->analyze_additives Yes check_cd Re-evaluate Current Density additives_imbalanced->check_cd No analyze_additives->reassess cd_high Is current density too high for the existing mass transport conditions? check_cd->cd_high reduce_cd Decrease Current Density cd_high->reduce_cd Yes cd_high->reassess No reduce_cd->reassess

Caption: Troubleshooting workflow for poor deposit quality and low efficiency.

Detailed Steps:

  • Evaluate Bath Agitation: Inadequate agitation can lead to the depletion of metal ions near the cathode surface, resulting in mass transport limitations and poor deposit quality.[10] Ensure uniform and sufficient agitation.

  • Measure Metal Ion Concentration: A low concentration of the metal to be deposited will naturally lead to lower current efficiency as competing reactions become more favorable. Regularly analyze and replenish the metal salt.

  • Assess Additive Concentration: Additives are consumed during the electrodeposition process.[11] Their depletion can lead to changes in the deposit's morphology and a decrease in efficiency. Analytical techniques may be required to determine the concentration of specific additives.

  • Re-evaluate Current Density: A current density that is appropriate for a fresh bath may be too high for a bath with depleted metal ions or additives. Consider reducing the current density in conjunction with addressing the other factors.

Key Parameter Summary

ParameterEffect on Current EfficiencyTypical Troubleshooting Action
Current Density Increases to an optimum, then decreases.Optimize for the specific bath and substrate.
Temperature Generally increases, but can decrease if it favors side reactions.Maintain a consistent, optimized temperature.
pH Highly dependent on the specific metal system. Low pH often favors H₂ evolution.Monitor and control within the recommended range.
Agitation Improves by enhancing mass transport, preventing localized ion depletion.Ensure consistent and adequate solution movement.
Additives Can significantly improve efficiency by modifying deposit growth and suppressing side reactions.Monitor and maintain optimal concentrations.
Impurities Generally decrease efficiency through parasitic reactions or co-deposition.Purify the bath if contamination is suspected.

Experimental Protocols

Protocol 1: Hull Cell Test for Optimizing Current Density and Additive Concentration

The Hull cell is an invaluable tool for qualitatively assessing the quality of an electrodeposit over a range of current densities in a single experiment.

Methodology:

  • Fill a clean Hull cell with the sodium methanesulfonate electrolyte to be tested.

  • Place a clean, pre-treated cathode panel (typically brass or steel) in the angled slot.

  • Place the appropriate anode in the parallel slot.

  • Connect the electrodes to a rectifier, ensuring correct polarity.

  • Apply a specific total current (e.g., 1-5 Amperes) for a set time (e.g., 5-10 minutes).

  • After plating, remove the cathode panel, rinse, and dry it.

  • Examine the panel. The end with the highest current density will be closest to the anode, and the end with the lowest current density will be furthest away.

  • Observe the appearance of the deposit across the panel to identify the current density range that produces the desired finish (e.g., bright, matte, semi-bright) and note any areas with defects like burning or poor coverage.

  • This test can be repeated with varying concentrations of additives to determine their effect on the optimal current density range and deposit quality.

Protocol 2: Carbon Treatment for Removal of Organic Impurities

Organic impurities can arise from the breakdown of additives or contamination. Carbon treatment can effectively remove these.

Methodology:

  • Heat the electrolyte bath to a moderately elevated temperature (e.g., 50-60 °C) to improve the efficacy of the carbon.

  • Slowly add powdered activated carbon to the solution while stirring. A typical starting concentration is 1-5 g/L.

  • Continue to stir the solution for 1-4 hours.

  • Turn off the agitation and allow the carbon to settle.

  • Filter the solution to remove all traces of the activated carbon. A fine filter medium is required to prevent carbon particles from entering the plating bath.

  • Analyze the bath for additive concentrations, as carbon treatment can also remove some of the desired organic additives, which may need to be replenished.

  • Perform a Hull cell test to confirm the effectiveness of the treatment and to determine if any additive adjustments are necessary.

References

  • ProPlate. (n.d.). How do factors like current density, temperature, and agitation affect the growth and quality of thin film coatings during electroplating? Retrieved from [Link]

  • ProPlate. (n.d.). How does current density affect the rate and consistency of electrodeposition? Retrieved from [Link]

  • Thonstad, J., & Rolseth, S. (2011). The Current Efficiency for Aluminium Deposition from Molten Fluoride Electrolytes with Dissolved Alumina. Pyro.co.za. Retrieved from [Link]

  • Singh, P., et al. (2018). Effect of temperature and current density on current efficiency during Ni-Mo-W deposition. ResearchGate. Retrieved from [Link]

  • Lee, J. H., et al. (2021). Effects of Additives in an Electrodeposition Bath on the Surface Morphologic Evolution of Electrodeposited Copper. International Journal of Electrochemical Science, 16, 210245.
  • Aasc. (2014). Effects of pH Value of the Electrolyte and Glycine Additive on Formation and Properties of Electrodeposited Zn-Fe Coatings. PMC - NIH. Retrieved from [Link]

  • MDPI. (2023). Effect of Process Parameters on Electrodeposition Process of Co-Mo Alloy Coatings. Retrieved from [Link]

  • Yusof, N. A., et al. (2021). Surface Morphology Study: Effect of Electrolyte pH on the Electrodeposited Sn-Ag-Cu (SAC) Solder Alloy. ResearchGate. Retrieved from [Link]

  • Thonstad, J., et al. (2013). Effects of electrolyte impurities on the current efficiency during aluminium electrolysis. ICSOBA. Retrieved from [Link]

  • Lee, S. H., et al. (2003). Electrodeposition of Sn-Ag Eutectic Alloy from Methanesulfonate Bath. ResearchGate. Retrieved from [Link]

  • Allard, B., & Dando, N. (2011). Factors Affecting Current Efficiency of Hall-Héroult Process Based on the Variation of Sodium Content in Pot Metal. ICSOBA. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of methanesulfonic acid on electrolyte for vanadium redox flow batteries. Retrieved from [Link]

  • ProPlate. (n.d.). What role do additives and brighteners play in the electrodeposition process? Retrieved from [Link]

  • Wang, Y., et al. (2023). Effect of Current Density on Preparation and Properties of TF/β-PbO2 in MSA Media. PMC. Retrieved from [Link]

  • Zhang, X., et al. (2024). Electrochemistry of Tin Deposition from Methanesulfonic Acid. MDPI. Retrieved from [Link]

  • MDPI. (2022). Ti/SnO2-Sb2Ox-TiO2 Electrodeposited from Methanesulfonate Electrolytes: Preparation, Properties, and Performance. Retrieved from [Link]

  • Long, J., et al. (2012). Electrochemical Study of the Additive-Effect on Sn Electrodeposition in a Methansulfonate Acid Electrolyte. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of electrodeposition parameters on chemical and morphological characteristics of Cu-Sn coatings from a methanesulfonic acid electrolyte. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on current efficiency for 20 min deposition of PbO2 on Ni from 0.1 M Pb(NO3)2. Retrieved from [Link]

  • Sharma, A., et al. (2017). Effect of current density on morphology of electroplated tin. ResearchGate. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Common Problems in Electroplating with Methanesulfonic Acid (MSA) and How to Solve. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the Roles of Additives in Metal Electrodeposition: An Experiment for Undergraduate Physical Chemistry Students. Retrieved from [Link]

  • Chemistry and Materials. (2022). The Effect of Temperature and pH on FeCoNi Film Electrodeposition. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Effects of the degradation of methane sulfonic acid electrolyte on the collapse failure of Sn–Ag alloy solders for flip-chip interconnections. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Sodium Methanesulfonate and Sulfuric Acid in Electroplating: An Efficiency-Driven Analysis

For Immediate Release In the dynamic field of surface finishing, the choice of electrolyte is a critical decision that profoundly impacts the efficiency, quality, and environmental footprint of the electroplating process...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the dynamic field of surface finishing, the choice of electrolyte is a critical decision that profoundly impacts the efficiency, quality, and environmental footprint of the electroplating process. For researchers, scientists, and professionals in drug development, where precision and reliability are paramount, understanding the nuances of electrolyte systems is essential. This guide provides an in-depth, objective comparison of two prominent acidic electrolytes: the traditional sulfuric acid (H₂SO₄) and the increasingly adopted methanesulfonic acid (CH₃SO₃H or MSA), with a focus on electroplating efficiency and the quality of the resulting deposits.

Introduction: The Pivotal Role of the Electrolyte

The electrolyte in an electroplating bath is the cornerstone of the entire process. It serves not only to dissolve the metal salts that provide the plating ions but also to conduct electricity and influence the kinetics of metal deposition at the cathode. The ideal electrolyte should offer high conductivity, excellent metal salt solubility, stability over time, and result in a high-quality, adherent metallic layer, all while ensuring operational safety and minimizing environmental impact.

For decades, sulfuric acid has been the workhorse of the industry, primarily due to its low cost and high conductivity.[1][2][3] However, the emergence of methanesulfonic acid has presented a compelling alternative, boasting a range of properties that can lead to significant gains in efficiency and deposit quality, particularly for metals like tin, copper, and nickel.[4][5]

The Underlying Science: A Tale of Two Acids

The fundamental differences in the chemical structures of sulfuric acid and methanesulfonic acid dictate their behavior and performance in an electroplating bath.

  • Acidity and Conductivity: Both are strong acids, meaning they fully dissociate in water to provide high concentrations of H⁺ ions, which are essential for conductivity.[5] While sulfuric acid has a slight edge in terms of pure acidity due to the electron-donating nature of the methyl group in MSA, MSA-based electrolytes often exhibit higher overall conductivity.[6] This is attributed to the high solubility of its metal salts, which allows for a greater concentration of charge-carrying metal ions in the solution.[5]

  • Metal Salt Solubility: This is a key differentiator. Metal methanesulfonates are generally more soluble than their sulfate counterparts.[5][6][7] This higher solubility allows for the formulation of more concentrated plating baths, which can be operated at higher current densities, thereby increasing plating speed and throughput.[5] The lower solubility of some metal sulfates can lead to salt precipitation, especially at higher concentrations or lower temperatures, causing bath instability and defects in the deposit.[2]

  • Oxidative Stability: Sulfuric acid is a stronger oxidizing agent than methanesulfonic acid.[2][5] This is particularly relevant when plating metals with multiple oxidation states, such as tin (Sn²⁺/Sn⁴⁺). In a sulfuric acid bath, the Sn²⁺ ions are more prone to oxidation to Sn⁴⁺, which can lead to the formation of sludge and a reduction in plating efficiency.[2][3] MSA's lower oxidizing nature helps to maintain the stability of the stannous ions, leading to a more stable and efficient plating process.[5]

Comparative Analysis Workflow

To provide a clear, evidence-based comparison, we will follow a logical workflow that examines the key performance indicators of each electrolyte system.

G cluster_0 Electrolyte Preparation & Characterization cluster_1 Electrochemical Performance Evaluation cluster_2 Deposit Quality Assessment cluster_3 Data Synthesis & Comparison P1 Formulation of Sulfuric Acid Bath E1 Cyclic Voltammetry (CV) P1->E1 E2 Hull Cell Testing P1->E2 E3 Current Efficiency Measurement P1->E3 P2 Formulation of MSA Bath P2->E1 P2->E2 P2->E3 P3 Conductivity & pH Measurement S1 Tabulate Quantitative Data P3->S1 E1->S1 D1 Morphology Analysis (SEM) E2->D1 D2 Structural Analysis (XRD) E2->D2 D3 Adhesion & Hardness Testing E2->D3 S2 Qualitative Comparison E2->S2 E3->S1 D1->S2 D2->S2 D3->S1 S3 Final Recommendation S1->S3 S2->S3

Caption: A logical workflow for comparing sulfuric acid and MSA-based electroplating baths.

Head-to-Head Performance Comparison

Current efficiency is a direct measure of the effectiveness of the electroplating process, representing the percentage of the total current that is used for the desired metal deposition.

  • Sulfuric Acid Baths: These baths can exhibit high current efficiencies, often approaching 100% under optimal conditions. However, they are more susceptible to side reactions, such as hydrogen evolution, especially at higher current densities, which can reduce efficiency. The oxidation of Sn²⁺ to Sn⁴⁺ can also indirectly lower efficiency by reducing the concentration of available plating ions.[2]

  • Methanesulfonate Baths: MSA-based electrolytes generally demonstrate higher and more stable current efficiencies across a wider range of operating conditions.[4] The higher conductivity and metal salt solubility allow for operation at higher current densities without a significant drop in efficiency.[5] For instance, in iron electroplating, the current efficiency in methanesulfonate electrolytes has been reported to be significantly higher than in sulfate baths.[4]

Parameter Sulfuric Acid System Sodium Methanesulfonate System References
Typical Current Efficiency (Tin) ~90-100% (can drop at high CD)>95% over a wider CD range[4]
Limiting Factors Hydrogen evolution, Sn²⁺ oxidation, lower metal solubilityGenerally fewer limitations, higher operating window[2][3]
Operating Current Density Lower to moderateModerate to high[5]

The appearance, structure, and physical properties of the electroplated layer are critical for its intended application.

  • Sulfuric Acid Baths: Deposits from sulfuric acid baths can be prone to dendritic (tree-like) growth, especially at higher current densities.[8][9] The deposits may also be rougher and less uniform without the use of specific additives.[3] The lower solubility of metal sulfates can lead to the incorporation of insoluble particles into the deposit, resulting in a rough or nodular finish.[2]

  • Methanesulfonate Baths: MSA-based electrolytes are known for producing smoother, finer-grained, and more uniform deposits.[1] The ability to operate at higher metal concentrations contributes to a more uniform current distribution and, consequently, a more even deposit thickness. The resulting coatings often exhibit improved properties such as higher hardness and better wear resistance.[4]

Property Sulfuric Acid System Sodium Methanesulfonate System References
Grain Size Generally larger, can be refined with additivesFiner, more nanocrystalline structure[4]
Surface Finish Can be rough or dendritic without additivesSmoother, more uniform, and brighter[1]
Hardness LowerHigher due to finer grain structure[4]

The longevity and ease of maintenance of an electroplating bath are crucial for consistent and cost-effective production.

  • Sulfuric Acid Baths: These baths can be less stable due to the aforementioned oxidation of Sn²⁺ and the precipitation of metal sulfates.[2] This can lead to the formation of sludge, which requires regular filtration and can result in the loss of valuable metal.

  • Methanesulfonate Baths: MSA baths are generally more stable and easier to maintain.[1] The lower oxidizing nature of MSA minimizes sludge formation, and the high solubility of its metal salts prevents precipitation.[5] This leads to a longer bath life and reduced maintenance requirements.

Environmental and Safety Considerations

In an increasingly regulated environment, the environmental impact and safety of chemical processes are of paramount importance.

  • Sulfuric Acid: While a common industrial chemical, concentrated sulfuric acid is highly corrosive and can cause severe burns. The disposal of sulfate-containing wastewater is also subject to environmental regulations.

  • Methanesulfonic Acid: MSA is considered a "greener" alternative.[1][7] It is less corrosive, has a lower vapor pressure, and is readily biodegradable.[2][4] Effluents from MSA-based processes are generally easier to treat.

Experimental Protocols for Validation

To ensure the trustworthiness of these comparisons, standardized experimental protocols are essential.

Protocol 1: Hull Cell Testing for Deposit Quality Evaluation

The Hull Cell test is a valuable qualitative tool for assessing the performance of a plating bath over a wide range of current densities.[10][11]

Objective: To visually compare the appearance and quality of tin deposits from sulfuric acid and MSA-based electrolytes.

Methodology:

  • Prepare 267 mL of both the sulfuric acid and MSA-based tin plating solutions, ensuring the metal concentration and pH are comparable.[10]

  • Place a clean, polished brass or steel Hull Cell panel in the cell as the cathode.

  • Position a pure tin anode in the cell.

  • Apply a current of 2 amperes for 5 minutes without agitation.[10][12]

  • Remove the panel, rinse with deionized water, and dry.

  • Visually inspect the panel for brightness, burning at high current densities, and coverage at low current densities.

G cluster_0 Hull Cell Setup cluster_1 Plating Process cluster_2 Panel Analysis S1 Prepare Electrolyte S2 Install Anode & Cathode S1->S2 S3 Set Rectifier Parameters S2->S3 P1 Apply Current (e.g., 2A, 5 min) S3->P1 A1 Rinse & Dry Panel P1->A1 A2 Visual Inspection A1->A2 A3 Correlate Appearance with Current Density A2->A3

Caption: A streamlined workflow for conducting a Hull Cell test.

Protocol 2: Cyclic Voltammetry for Electrochemical Characterization

Cyclic Voltammetry (CV) provides insights into the electrochemical behavior of the plating system, including the deposition and stripping potentials and the presence of side reactions.[13][14]

Objective: To compare the electrochemical characteristics of tin deposition from both electrolyte systems.

Methodology:

  • Set up a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[13]

  • Fill the cell with the electrolyte to be tested (either sulfuric acid or MSA-based tin solution).

  • Purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen.[13]

  • Perform a cyclic voltammetry scan, sweeping the potential from a value where no reaction occurs to a potential sufficiently negative to induce tin deposition, and then back to the starting potential. A typical scan rate is 50 mV/s.[13]

  • Analyze the resulting voltammogram for the cathodic peak (tin deposition) and anodic peak (tin stripping).

Conclusion and Future Outlook

While sulfuric acid remains a viable and cost-effective option for many electroplating applications, methanesulfonic acid presents a compelling case for its adoption, particularly in high-performance and environmentally sensitive contexts. The advantages of MSA, including higher current efficiency, superior deposit quality, and enhanced bath stability, often outweigh its higher initial cost, especially when considering the total cost of ownership, which includes factors like throughput, reject rates, and waste treatment.

The choice between these two electrolytes will ultimately depend on the specific requirements of the application, including the metal being plated, the desired deposit properties, and the economic and environmental constraints. For researchers and professionals seeking to optimize their electroplating processes for maximum efficiency and quality, a thorough evaluation of methanesulfonic acid-based systems is highly recommended.

References

  • CONICET. (2015). Tin Coatings Electrodeposited from Sulfonic Acid-Based Electrolytes: Tribological Behavior.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • CECRI, Karaikudi. (n.d.).
  • 자원리싸이클링. (2021). Comparison of the Chemical Reactivity between Sulfuric and Methanesulfonic Acids as a Leaching Agent.
  • Green Chemistry (RSC Publishing). (n.d.). Methanesulfonic acid: a sustainable acidic solvent for recovering metals from the jarosite residue of the zinc industry.
  • MDPI. (2024).
  • University of Southampton. (2015). A review of developments in the electrodeposition of tin.
  • University of South Florida. (n.d.).
  • P2 InfoHouse. (1990).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (2024). Analysis of the Particle Size and Morphology of Tin Powder Synthesized by the Electrolytic Method.
  • PAVCO. (n.d.).
  • ResearchGate. (n.d.). Cyclic voltammogram of TiN thin films.
  • Semantic Scholar. (2021). Electrochemical study and characterization of tin coatings with and without glucose-based additive.
  • MDPI. (2022). Morphology and Structure of Electrolytically Synthesized Tin Dendritic Nanostructures.
  • Asterion, LLC. (n.d.). Hull Cell Analysis.
  • MDPI. (n.d.). Urban Mining and Electrochemistry: Cyclic Voltammetry Study of Acidic Solutions from Electronic Wastes (Printed Circuit Boards) for Recovery of Cu, Zn, and Ni.
  • Alert Sales. (n.d.). Hull Cell.
  • YouTube. (2023).
  • PMC - NIH. (2023).
  • ResearchGate. (n.d.). Cyclic Voltammetry Study of Copper Tin Sulfide Compounds.
  • Yamamoto Pl

Sources

Comparative

Comparative toxicity of sodium methanesulfonate vs fluoroborates

Technical Comparison Guide: Sodium Methanesulfonate vs. Fluoroborates Executive Summary: The "Green" Transition in Ionic Media In the landscape of modern process chemistry and drug development, the choice of counter-ion...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Sodium Methanesulfonate vs. Fluoroborates

Executive Summary: The "Green" Transition in Ionic Media

In the landscape of modern process chemistry and drug development, the choice of counter-ion or electrolyte is rarely just about solubility—it is a decision that dictates process safety, waste management costs, and regulatory compliance.

For decades, Fluoroborates (e.g., Sodium Tetrafluoroborate, Tin Fluoroborate) were the industry standard for electroplating and catalysis due to their high solubility and conductivity. However, their hydrolytic instability—specifically the release of Hydrogen Fluoride (HF)—presents severe acute toxicity and corrosion risks.

Sodium Methanesulfonate (SMS) , the salt of Methanesulfonic Acid (MSA), has emerged as the superior alternative. It offers comparable or superior performance (conductivity, solubility) while being non-oxidizing, readily biodegradable, and significantly less toxic.[1] This guide provides the experimental evidence and toxicological rationale for transitioning from fluoroborates to methanesulfonates.

Chemical Stability & Hydrolysis Mechanisms

The fundamental differentiator between these two chemistries is hydrolytic stability . This mechanism dictates their toxicity profile in aqueous environments.

The Fluoroborate Hazard: Hydrolysis & HF Release

The tetrafluoroborate anion (


) is not inert in aqueous solution. It undergoes stepwise hydrolysis, a process accelerated by heat or acidic pH, eventually releasing free Hydrogen Fluoride (HF) and Boric Acid. HF is a systemic poison that penetrates tissue and sequesters calcium (hypocalcemia), leading to bone damage and cardiac arrest.
The Methanesulfonate Advantage: C-S Bond Stability

Sodium Methanesulfonate (


) features a thermodynamically stable Carbon-Sulfur bond. It does not hydrolyze in water, even at elevated temperatures or extreme pH. It acts as a "spectator" ion regarding reactivity but a "performer" regarding conductivity.

Visualization: Hydrolytic Pathways

HydrolysisComparison cluster_0 Sodium Methanesulfonate (Stable) cluster_1 Sodium Tetrafluoroborate (Unstable) SMS CH3SO3- Na+ Stable No Hydrolysis (Stable up to 200°C) SMS->Stable Aqueous/Heat BF4 BF4- Na+ Step1 BF3(OH)- + HF BF4->Step1 H2O / Hydrolysis Step2 BF2(OH)2- + 2HF Step1->Step2 Final B(OH)3 + 4HF (Boric Acid + Hydrofluoric Acid) Step2->Final Complete Degradation

Figure 1: Comparative hydrolytic stability. Note the generation of 4 equivalents of HF from Fluoroborates, whereas Methanesulfonate remains intact.

Toxicological & Environmental Profile

The following data synthesizes acute toxicity studies and environmental impact assessments.

Table 1: Comparative Toxicity Data

ParameterSodium Methanesulfonate (SMS)Sodium TetrafluoroborateVerdict
Oral LD50 (Rat) > 1,158 mg/kg (Low Toxicity)~ 464 – 550 mg/kg (Moderate/High)SMS is ~2.5x Safer
Skin Corrosion Non-Corrosive (Irritant)Corrosive (Causes burns)SMS Safer
Hydrolysis Products None (Stable)HF (Bone seeker, neurotoxin)SMS Safer
Biodegradability Readily Biodegradable (>70% in 28d)Persistent (Fluorides do not degrade)SMS Green
Waste Treatment Standard biological treatment (forms

)
Requires Ca precipitation (Sludge)SMS Efficient
Carcinogenicity Not listed (Note: Avoid alkyl esters*)Not listed (but HF is hazardous)SMS Safer

Critical Drug Development Note: While Sodium Methanesulfonate is safe, care must be taken during synthesis to avoid reacting methanesulfonic acid with alcohols, which can form Alkyl Mesylates (e.g., Ethyl Methanesulfonate, EMS). EMS is a known genotoxic impurity (GTI) and must be controlled to ppm levels. Fluoroborates, however, carry an intrinsic toxicity burden due to fluoride release and are generally unsuitable for final drug formulations.

Experimental Protocols

As a scientist, you should not rely solely on literature. The following self-validating protocols allow you to benchmark these materials in your own lab.

Protocol A: Hydrolytic Stress Test (HF Release Monitoring)

Objective: Quantify the release of free fluoride ions under process conditions.

  • Preparation: Prepare 0.1 M solutions of Sodium Methanesulfonate and Sodium Tetrafluoroborate in deionized water.

  • Stress Condition: Heat both solutions to 60°C for 24 hours in plastic (polypropylene) containers. Do not use glass, as HF etches glass.

  • Measurement:

    • Aliquot samples at T=0, T=4h, T=24h.

    • Adjust ionic strength using TISAB II buffer.

    • Measure free Fluoride (

      
      ) using a Fluoride Ion-Selective Electrode (ISE).
      
  • Expected Result:

    • SMS: [F-] remains below detection limit (<0.1 ppm).

    • Fluoroborate: Significant increase in [F-] over time (often >100 ppm depending on pH), confirming hydrolysis.

Protocol B: Comparative In Vitro Cytotoxicity (MTT Assay)

Objective: Assess cellular viability when exposed to electrolytes.

  • Cell Line: CHO-K1 (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment:

    • Prepare serial dilutions of SMS and NaBF4 (0.1 mM to 10 mM).

    • Expose cells for 24 hours.

  • Development: Add MTT reagent (0.5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    .
    

Visualization: Cytotoxicity Workflow

MTT_Assay Start Cell Seeding (CHO-K1, 24h) Exposure Compound Exposure (SMS vs NaBF4) 0.1 - 10 mM Start->Exposure Incubation 24h Incubation 37°C, 5% CO2 Exposure->Incubation MTT_Add Add MTT Reagent (Metabolic Activity Marker) Incubation->MTT_Add Readout Spectrophotometry (570 nm) MTT_Add->Readout Analysis Calculate IC50 (Viability Curve) Readout->Analysis

Figure 2: Workflow for comparative cytotoxicity assessment. This standardizes the toxicity measurement beyond simple LD50.

Conclusion & Recommendation

Scientific Verdict: Sodium Methanesulfonate is the definitive "Green Chemistry" choice. It decouples high performance (conductivity/solubility) from the toxicity inherent to fluorine chemistry.

  • For Drug Development: Use Mesylates (salts of MSA) to enhance API solubility. They are GRAS-aligned and biologically benign, provided alkyl mesylate impurities are controlled.

  • For Process/Plating: Replace Fluoroborates with Methanesulfonates to eliminate HF hazards, reduce sludge disposal costs, and improve worker safety profiles.

Recommendation: Initiate a "Change Control" to substitute Fluoroborates with Sodium Methanesulfonate. Validate the substitution using Protocol A to demonstrate the immediate safety benefit (elimination of HF generation) to your safety committee.

References

  • Gernon, M. D., et al. (1999). Environmental benefits of methanesulfonic acid: Comparative properties and advantages. Green Chemistry. Link

  • European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: Sodium Methanesulfonate (CAS 2386-57-4). Link

  • European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: Sodium Tetrafluoroborate (CAS 13755-29-8).[3][4] Link

  • Mesmer, R. E., et al. (1973). Hydrolysis of Fluoroborate Ions in Aqueous Solutions. Inorganic Chemistry. Link

  • Snodin, D. J. (2006). Genotoxic impurities: From structural alerts to qualification. Organic Process Research & Development. (Context on Alkyl Mesylates). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Sodium methanesulfonicacid

CAS: 2386-52-9 | Formula: CH₃SO₃Na Critical Nomenclature & Hazard Identification Clarification on "Sodium methanesulfonicacid": The term "Sodium methanesulfonicacid" is chemically ambiguous and likely a conflation of two...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2386-52-9 | Formula: CH₃SO₃Na

Critical Nomenclature & Hazard Identification

Clarification on "Sodium methanesulfonicacid": The term "Sodium methanesulfonicacid" is chemically ambiguous and likely a conflation of two distinct substances. As a Senior Application Scientist, I must distinguish between them immediately to prevent catastrophic safety errors:

  • Sodium Methanesulfonate (The Salt): A white, hygroscopic solid.[1] It is an irritant (Skin/Eye/Respiratory) but generally stable. This is the focus of this guide.

  • Methanesulfonic Acid (The Acid): A liquid that is highly corrosive and causes severe skin burns.

Warning: If your protocol involves acidifying Sodium Methanesulfonate, you will generate Methanesulfonic Acid in situ. You must then upgrade all PPE to "Corrosive/Acid-Resistant" standards (e.g., Butyl rubber gloves, full face shield).

Risk Assessment & Engineering Controls

Sodium Methanesulfonate is a fine, hygroscopic powder. The primary vector of exposure is dust inhalation and ocular contact during weighing.

Hazard ClassRisk DescriptionEngineering Control
Inhalation Fine dust can irritate the upper respiratory tract (STOT SE 3).Primary: Chemical Fume Hood. Secondary: Local Exhaust Ventilation (LEV).
Eye Contact Causes serious eye irritation (H319).[2] High risk during powder transfer.Primary: Safety Goggles (sealed). Prohibited: Safety glasses without side shields.
Skin Contact Causes skin irritation (H315).[2] Hygroscopic nature dries skin rapidly.Primary: Nitrile Gloves (>0.11 mm).
Physical Hygroscopic; clumps rapidly upon moisture exposure.Store in desiccated cabinets; reseal immediately.
Personal Protective Equipment (PPE) Matrix
A. Hand Protection: The "Double-Glove" Protocol

Do not rely on generic latex.[3] Sodium Methanesulfonate is an organic salt; while not permeating like a solvent, it is abrasive and irritating.

  • Inner Layer: 4 mil Nitrile (Examination Grade) - protects against sweat/moisture.

  • Outer Layer: 5-8 mil Nitrile (Chemical Resistant) - provides abrasion resistance during scooping/weighing.

  • Validation: Perform an Inflation Test on the outer glove before use to check for pinholes.

B. Respiratory & Eye Protection
  • Solid Phase (Weighing): Use a NIOSH-certified N95 particulate respirator if weighing outside a hood (not recommended). Inside a hood, standard sash protection is sufficient.

  • Liquid Phase (Solution): Standard lab ventilation is sufficient unless heated.

  • Eye Protection: Indirect Vent Goggles are mandatory. Dust can bypass standard safety glasses and react with eye moisture to form a localized acidic solution.

Operational Workflow: Safe Handling Protocol
Step 1: Weighing & Transfer (The Critical Zone)
  • Static Control: The powder is prone to static charge. Use an antistatic gun or ionizing blower if available to prevent "powder fly-out."

  • Hygroscopic Management: Weigh quickly. Prolonged exposure to humid lab air causes the salt to cake, leading to chipping/breaking attempts that generate aerosols.

Step 2: Solubilization
  • Solvent Addition: Add the solid to the solvent, not vice versa, to minimize splashing.

  • Exotherm: Dissolution is generally endothermic or mildly exothermic. No ice bath is typically required unless scaling up >1kg.

Step 3: Spill Management
  • Dry Spill: Do NOT use a wet cloth initially (this creates a sticky, irritating sludge). Use a brush and dustpan or a HEPA vacuum.

  • Wet Spill: Absorb with vermiculite or dry sand. Neutralization is not usually necessary for the salt, but pH check is recommended.

Visual Workflow: Handling & Decision Logic

The following diagram outlines the decision process for PPE selection and spill response.

G cluster_emergency Emergency Response Start Handling Sodium Methanesulfonate StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Dry Powder Liquid Aqueous Solution StateCheck->Liquid Dissolved SolidPPE PPE: Goggles + N95 + Nitrile (Double) Solid->SolidPPE LiquidPPE PPE: Safety Glasses + Nitrile (Single) Liquid->LiquidPPE Hood Engineering: Fume Hood Mandatory SolidPPE->Hood Static Action: Neutralize Static Charge Hood->Static Disposal Disposal: Dissolve -> Incinerate Static->Disposal Splash Risk: Splash/Mist LiquidPPE->Splash Splash->Disposal Spill Spill Occurs DrySpill Dry: HEPA Vacuum (No Water) Spill->DrySpill WetSpill Wet: Absorb with Vermiculite Spill->WetSpill

Caption: Decision matrix for PPE selection based on physical state and emergency spill response logic.

Disposal & Waste Management

Directive: Do not flush Sodium Methanesulfonate down the drain.[4] While organic sulfonates are often biodegradable, high concentrations can disrupt local water treatment pH and microbial balance.

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste - Sulfur Containing."

  • Aqueous Waste: Adjust pH to 6-8 if necessary. Collect in "Aqueous Organic Waste."

  • Destruction Method: The preferred method is incineration with a post-burner and scrubber to manage Sulfur Oxides (

    
    ) emissions [1].
    
References
  • Fisher Scientific. (2024). Safety Data Sheet: Sodium Methanesulfonate. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Methyl Methanesulfonate (Analogous Hazard Data). Retrieved from

  • Merck (Sigma-Aldrich). (2024). Safety Data Sheet: Methanesulfonic acid sodium salt. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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